molecular formula C19H21NO4 B13505355 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid

2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid

Cat. No.: B13505355
M. Wt: 327.4 g/mol
InChI Key: PGLXAJVPJIAUNK-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, and a phenyl group attached to the pentanoic acid chain. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid typically involves the protection of the amino group of 5-phenylpentanoic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of 5-phenylpentanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The phenyl group can undergo oxidation reactions to form benzoic acid derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be removed through catalytic hydrogenation using palladium on carbon as a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrogen gas in the presence of palladium on carbon.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanol.

    Substitution: 5-phenylpentanoic acid.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protected amino acid that can be incorporated into peptide chains and later deprotected under mild conditions. This compound is also used in the study of enzyme-substrate interactions and the development of enzyme inhibitors. In medicinal chemistry, it is employed in the synthesis of peptide-based drugs and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Once the desired peptide chain is formed, the protecting group can be removed through catalytic hydrogenation, allowing the amino group to participate in further reactions or interactions.

Comparison with Similar Compounds

  • 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid
  • 2-{[(Benzyloxy)carbonyl]amino}-5-oxooxolane-2-carboxylic acid

Comparison: 2-{[(Benzyloxy)carbonyl]amino}-5-phenylpentanoic acid is unique due to the presence of the phenyl group, which imparts specific chemical properties and reactivity. Compared to 2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid, the phenyl group provides additional stability and potential for aromatic interactions. The oxolane derivative, on the other hand, introduces a cyclic structure that can influence the compound’s conformational flexibility and reactivity.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

5-phenyl-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C19H21NO4/c21-18(22)17(13-7-12-15-8-3-1-4-9-15)20-19(23)24-14-16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2,(H,20,23)(H,21,22)

InChI Key

PGLXAJVPJIAUNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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